8-Chloro-6-methylchroman-4-one
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Overview
Description
8-Chloro-6-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a chlorine atom at the 8th position and a methyl group at the 6th position. This compound is of significant interest due to its potential biological and pharmacological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Future Directions
Due to the significant role of chroman-4-one derivatives in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .
Mechanism of Action
Target of Action
Chromanone derivatives, to which 8-chloro-6-methylchroman-4-one belongs, have been associated with a wide range of biological activities .
Mode of Action
Chromanone derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-2-hydroxyacetophenone and methyl vinyl ketone in the presence of a base to facilitate cyclization and formation of the chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanones.
Comparison with Similar Compounds
- 6-Chloro-8-methylchroman-4-one
- Chroman-4-one
- 6-Methylchroman-4-one
Comparison: 8-Chloro-6-methylchroman-4-one is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity compared to other chromanone derivatives.
Properties
IUPAC Name |
8-chloro-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFNJOQGNFLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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